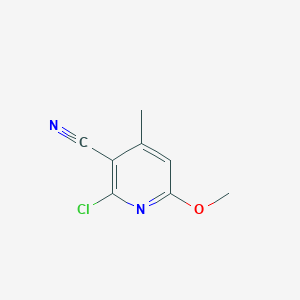

2-Chloro-6-methoxy-4-methylnicotinonitrile

Description

Contextualization of Nicotinonitrile Scaffolds in Modern Organic Synthesis

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are foundational scaffolds in the fields of medicinal and materials chemistry. ekb.egbohrium.comresearchgate.net The strategic combination of a pyridine (B92270) ring and a nitrile group provides a versatile platform for constructing diverse molecular architectures with a wide array of potential applications. nih.govekb.eg Numerous studies have focused on developing synthetic pathways to access nicotinonitrile analogs due to their established biological, therapeutic, and medical properties. ekb.egbohrium.comresearchgate.net

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, a structure that is a cornerstone of heterocyclic chemistry. numberanalytics.com Pyridine and its derivatives are ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov In synthetic chemistry, the pyridine ring is a highly valued pharmacophore and a fundamental building block for the design of new therapeutic agents and functional materials. nih.govnumberanalytics.comchemijournal.com

The significance of pyridine-based systems in drug design is extensive, with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.gov The nitrogen atom in the ring imparts unique properties, including the ability to act as a hydrogen bond acceptor and to modify the solubility and electronic characteristics of a molecule, which are crucial for pharmacological activity. nih.gov The pyridine ring is electron-deficient compared to benzene, which influences its reactivity; it is generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govechemi.com This distinct reactivity allows for selective functionalization, making pyridine a versatile template in organic synthesis. numberanalytics.com

The nitrile, or cyano (-C≡N), group is a highly versatile functional group in organic synthesis. numberanalytics.com Its structure, featuring a carbon-nitrogen triple bond, results in a linear geometry and significant polarity, with the carbon atom being electrophilic. wikipedia.orgfiveable.me This electrophilicity makes nitriles susceptible to a variety of chemical transformations, most notably nucleophilic addition reactions. numberanalytics.comwikipedia.orglibretexts.org

The reactivity of the nitrile group allows it to serve as a precursor to several other important functionalities. Key transformations include:

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed first to carboxamides and then to carboxylic acids. wikipedia.orglibretexts.orglibretexts.org

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orglibretexts.orglibretexts.org

Organometallic Addition: Reagents such as Grignard reagents add to the nitrile carbon to form an intermediate imine salt, which can be hydrolyzed to yield a ketone. fiveable.melibretexts.org

This capacity to be converted into amines, carboxylic acids, and ketones underscores the nitrile group's role as a valuable synthetic intermediate.

| Reaction Type | Reagents/Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (or Carboxylate) |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Ketone |

Fundamental Structural Attributes of 2-Chloro-6-methoxy-4-methylnicotinonitrile

The chlorine atom at the C-2 position significantly influences the electronic properties of the pyridine ring. As a halogen, chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it more electron-deficient. nih.gov This deactivation generally renders the ring less reactive towards electrophilic aromatic substitution.

Conversely, the presence of the chlorine atom, particularly at a position ortho to the ring nitrogen, activates the ring for nucleophilic aromatic substitution (SNAr). echemi.com The electron-withdrawing nature of both the chlorine and the ring nitrogen helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack at the C-2 or C-6 positions. Theoretical studies on the interaction between pyridine derivatives and atomic chlorine confirm the formation of a stable N…Cl bond, highlighting the strong electronic interplay between the halogen and the heteroatom. researchgate.net Furthermore, computational analyses have shown that chlorination impacts the electronic structure, molecular topology, and in-plane ring normal modes of pyridines. rsc.orgresearchgate.net

The methoxy (B1213986) group (-OCH₃) at the C-6 position has a dual electronic nature. It is electron-withdrawing by induction (-I) due to the high electronegativity of the oxygen atom, but it is also electron-donating by resonance (+M or +R) because the oxygen's lone pairs can be delocalized into the aromatic π-system. reddit.com

In the context of a pyridine ring, a methoxy group can modulate the basicity of the ring nitrogen and influence the regioselectivity of reactions. nih.gov The net electronic effect depends on the specific reaction. The presence of the methoxy group can facilitate reactions that might otherwise be low-yielding by tuning the basicity of the pyridine nitrogen. nih.gov For instance, the mitigated basicity of 2-methoxypyridines is attributed to the inductive electron-withdrawing effect of the alkoxy group. nih.gov This modulation is crucial in multi-step syntheses where controlling the nucleophilicity of the pyridine nitrogen is essential. ntu.edu.sg

The methyl group (-CH₃) at the C-4 position primarily acts as an electron-donating group through induction (+I) and hyperconjugation. This effect increases the electron density of the pyridine ring, counteracting to some extent the electron-withdrawing effects of the chlorine atom and the nitrile group. This increased electron density can influence the site of electrophilic attack, should conditions be forcing enough to promote it.

The position of the methyl group at C-4 (para to the nitrogen) is significant. It can sterically influence the reactivity of the adjacent C-3 and C-5 positions. chemicalforums.com In reactions involving the functionalization of the pyridine ring, the C-4 methyl group can play a role in directing incoming reagents. nih.govchemrxiv.orgnih.gov For example, studies on the C-H functionalization of 4-substituted pyridines demonstrate that the substituent at this position has a distinct impact on the reaction's regioselectivity. chemrxiv.org The orientation of the pyridine ring and its substituents can be affected by the steric and electronic effects of the methyl group, which in turn influences bond lengths and angles within the molecule. researchgate.net

Overview of Current Research Trajectories for Substituted Pyridines and Nicotinonitriles

The research landscape for substituted pyridines and nicotinonitriles, the classes to which this compound belongs, is dynamic and expansive. These heterocyclic scaffolds are integral to numerous areas of scientific inquiry, primarily driven by their established and potential applications in medicinal chemistry and materials science.

In medicinal chemistry, pyridine-based molecules are considered "privileged pharmacophores" due to their prevalence in a wide array of biologically active compounds, including vitamins and numerous FDA-approved drugs. researchgate.netlifechemicals.com The pyridine ring's ability to engage in hydrogen bonding, its basicity, and its water solubility contribute to its favorability in drug design. researchgate.netnih.gov Current research is heavily focused on the synthesis of novel substituted pyridine derivatives to act as potent and selective inhibitors of various enzymes, a key strategy in treating metabolic imbalances or killing pathogens. researchgate.net These derivatives are being investigated for a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov The development of innovative synthetic methodologies to create libraries of functionalized pyridines is a significant area of focus, as introducing diverse functional groups can fine-tune the biological and physical properties of these molecules. nih.govnih.gov Recent breakthroughs include new strategies for functionalizing the pyridine ring in positions that were previously difficult to access, which could accelerate the development of new pyridine-containing drugs. innovations-report.com

Nicotinonitriles, or 3-cyanopyridines, represent a particularly important subset of substituted pyridines. The cyano group is a versatile functional handle that can be transformed into other chemical moieties, enhancing the structural diversity achievable from a common intermediate. Many marketed drugs, such as Bosutinib, Milrinone, and Neratinib, contain the nicotinonitrile scaffold, underscoring its therapeutic relevance. ekb.egscinito.airesearchgate.net Contemporary research on nicotinonitriles is geared towards synthesizing novel derivatives and hybrids with enhanced biological activities. researchgate.net These compounds are being explored for their potential as anticancer agents that can induce apoptosis (programmed cell death) and inhibit key enzymes like tyrosine kinases, which are often dysregulated in cancer. nih.gov

Beyond pharmaceuticals, there is growing interest in the application of substituted pyridines and nicotinonitriles in materials science. Researchers are exploring their use in the development of nonlinear optical (NLO) materials and other electrical materials. researchgate.net The unique electronic properties of the pyridine ring can be modulated by substituents to create materials with specific optical or conductive characteristics. researchgate.net Furthermore, the synthesis of novel nicotinonitrile derivatives is being investigated for applications in creating specialized materials like fluorescent probes and photochromic compounds. researchgate.net The development of green synthesis methods, sometimes employing advanced catalysts like nanomagnetic metal-organic frameworks, is also a current trend, aiming for more efficient and environmentally benign production of these valuable compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-5-3-7(12-2)11-8(9)6(5)4-10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWSVEJTDRHJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444310 | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51564-29-5 | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Methoxy 4 Methylnicotinonitrile

Direct Synthetic Routes to the Compound

Direct synthesis focuses on creating the target molecule in a limited number of steps from a closely related precursor. These routes are often favored for their efficiency and atom economy.

Nucleophilic Substitution Strategies from Dichloronicotinonitrile Precursors

A primary and direct method for synthesizing 2-Chloro-6-methoxy-4-methylnicotinonitrile involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor. The key starting material for this approach is 2,6-Dichloro-4-methylnicotinonitrile (B1293653) (CAS 875-35-4). nbinno.com This precursor is a versatile building block due to the reactivity of its two chlorine atoms, which act as effective leaving groups. made-in-china.com

The reaction proceeds by treating 2,6-dichloro-4-methylnicotinonitrile with sodium methoxide (B1231860) in a suitable solvent, such as methanol (B129727). This reaction, however, typically yields a mixture of two isomeric products: the desired this compound and 6-Chloro-2-methoxy-4-methylnicotinonitrile. chemicalbook.com

| Starting Material | Reagent | Solvent | Conditions | Product 1 (Yield) | Product 2 (Yield) | Source |

|---|---|---|---|---|---|---|

| 2,6-Dichloro-4-methylnicotinonitrile | Sodium Methoxide | Methanol | 20°C, 16 h | This compound (40.4%) | 6-Chloro-2-methoxy-4-methylnicotinonitrile (32.3%) | chemicalbook.com |

The displacement of a chloride ion by a methoxide ion on the dichloronicotinonitrile ring is a classic example of a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govstackexchange.com

The regioselectivity of the reaction—that is, whether the methoxy (B1213986) group substitutes the chlorine at the C2 or C6 position—is governed by a combination of electronic and steric factors. The electron-withdrawing nitrile (CN) and the pyridine (B92270) ring nitrogen activate both the C2 and C6 positions towards nucleophilic attack. stackexchange.com

Electronic Effects : The pyridine nitrogen and the nitrile group withdraw electron density from the ring, making the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by the nucleophilic methoxide ion. The inductive effect of the nitro group in the analogous 2,6-dichloro-3-nitropyridine (B41883) system makes the ortho position (C2) more electron-deficient and thus more prone to kinetically controlled attack. stackexchange.com A similar inductive influence can be considered in the nicotinonitrile system.

Steric Effects : The methyl group at the C4 position does not significantly hinder attack at either the C2 or C6 position. However, in related systems, substitution at the position para to a bulky group is sometimes favored to minimize steric hindrance, leading to the thermodynamic product. stackexchange.com

The formation of a mixture of both the 2-methoxy and 6-methoxy isomers suggests that the kinetic and thermodynamic factors influencing the reaction are closely balanced, without a strong preference for substitution at one position over the other under the reported conditions. chemicalbook.com The reaction mechanism for these types of substitutions is generally consistent with the formation of a tetrahedral intermediate. nih.gov

De Novo Synthesis Approaches to Nicotinonitrile Frameworks

De novo synthesis involves the construction of the heterocyclic ring from acyclic (non-ring) precursors. illinois.edu This approach offers high flexibility in introducing various substituents onto the final pyridine framework. For nicotinonitriles, this often involves multi-component reactions where the ring is assembled in a single or few steps. illinois.edursc.org

A relevant example is the synthesis of the precursor 2-chloro-4-methyl nicotinonitrile, which can be built from simple starting materials. The process involves the catalyzed condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile. google.com This is followed by a chlorinating cyclization step using phosphorus oxychloride and phosphorus pentachloride to form the final chlorinated nicotinonitrile ring. This two-step process can achieve a total yield of over 55%. google.com While this specific example builds a related compound, the strategy is directly applicable to the synthesis of the this compound backbone by modifying the starting materials.

Precursor Functionalization and Convergent Synthesis Strategies

Convergent synthesis involves preparing different fragments of the target molecule separately and then combining them at a late stage. nih.govrsc.orgrsc.org This strategy can be more efficient and easier to optimize than a linear synthesis, especially for complex molecules. It is particularly useful for overcoming challenges like the poor regioselectivity seen in the direct methoxylation of 2,6-dichloro-4-methylnicotinonitrile.

Preparation and Diversification of Halogenated Nicotinonitriles

The availability and functionalization of halogenated nicotinonitrile precursors are central to many synthetic routes. The key precursor, 2,6-Dichloro-4-methylnicotinonitrile, is a white to off-white crystalline powder. nbinno.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 875-35-4 | nbinno.com |

| Molecular Formula | C₇H₄Cl₂N₂ | cymitquimica.com |

| Molecular Weight | 187.03 g/mol | cymitquimica.com |

| Appearance | White to off-white crystalline powder | nbinno.com |

| Melting Point | 145-148°C | nbinno.com |

| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water | nbinno.com |

The synthesis of simpler halogenated pyridines, such as 2-chloronicotinonitrile, can be achieved by treating nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride. orgsyn.org More advanced methods for the selective halogenation of pyridine rings have also been developed. For instance, specially designed phosphine (B1218219) reagents can be used to install phosphonium (B103445) salts at the 4-position of pyridines, which are then displaced by halide nucleophiles, offering a high degree of regioselectivity for late-stage halogenation. nih.gov Such methods allow for the diversification of pyridine scaffolds, creating a library of halogenated intermediates for further synthesis. nih.gov

Selective Introduction of Methoxy Functionalities into Pyridine Systems

Achieving regioselective methoxylation of a pyridine ring, especially one with multiple potential reaction sites, is a significant synthetic challenge. As seen in the direct SNAr approach, reacting a dichloro-precursor with methoxide often leads to isomeric mixtures. chemicalbook.com A convergent strategy would circumvent this by introducing the methoxy group selectively onto a simpler precursor before building the final molecule.

While methods for the selective functionalization of pyridines are an active area of research, few are directly reported for this specific substitution pattern. General strategies include:

C-H Functionalization : Developing methods to directly and selectively replace a C-H bond with a C-O bond. For example, photochemical valence isomerization of pyridine N-oxides has been used for the selective C3 hydroxylation of pyridine rings. acs.org The resulting hydroxyl group could then potentially be methylated.

Pre-functionalization : Synthesizing the pyridine ring with the methoxy group already in the desired position using a de novo approach. This would involve selecting acyclic precursors that ensure the methoxy group ends up at the C6 position after cyclization.

The reverse reaction, the chemoselective demethylation of methoxypyridines, has also been studied and highlights the nuanced reactivity of these systems. For instance, L-selectride has been used for the selective demethylation of certain methoxypyridine derivatives, demonstrating that specific reagents can differentiate between methoxy groups in different chemical environments. elsevierpure.com This underscores the principle that careful reagent and strategy selection is key to controlling functional group manipulation on the pyridine core.

Regiospecific Methyl Group Installation in Pyridine Ring Synthesis

The precise installation of a methyl group at the C4-position of the pyridine ring is a critical step in the synthesis of this compound. Historically, direct and selective alkylation of the pyridine core has been a formidable challenge, often resulting in mixtures of regioisomers due to the intrinsic reactivity of the heterocycle. nih.gov

A significant advancement in achieving C4-selectivity is the Minisci reaction, a radical-based functionalization. researchgate.net However, traditional Minisci reactions on unsubstituted pyridine often yield a mixture of C2 and C4 products. To overcome this, modern approaches utilize blocking groups to direct the alkylation specifically to the C4 position. nih.gov One notable method involves the use of a simple maleate-derived blocking group. This strategy enables a highly controlled Minisci-type decarboxylative alkylation at C4 under acid-free conditions. nih.govorganic-chemistry.org The process is operationally simple and scalable, using a carboxylic acid as the alkyl donor. nih.gov

The general workflow for this regioselective C4-alkylation is presented in the table below.

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Installation of Blocking Group | Pyridine derivative, Maleic acid derivative |

| 2 | Regioselective Minisci Alkylation | Carboxylic acid (e.g., acetic acid for methylation), AgNO₃, (NH₄)₂S₂O₈, DCE/H₂O nih.gov |

| 3 | Removal of Blocking Group | Base (e.g., DBU) nih.gov |

Another approach involves the synthesis of the pyridine ring from acyclic precursors where the methyl group is already in the desired position. For instance, multicomponent reactions, such as the Hantzsch pyridine synthesis or variations thereof, can be designed to incorporate a methyl-containing fragment at the appropriate position to form the C4-methylated pyridine scaffold. organic-chemistry.orgtaylorfrancis.comacsgcipr.org Gas-phase catalytic synthesis from acetylene (B1199291) and ammonia (B1221849) over oxide catalysts can also produce 4-methylpyridine, although this typically yields mixtures with other isomers like 2-methylpyridine. semanticscholar.org

Mechanistic Elucidation of Synthetic Transformations

Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and selectivity.

The chloro-substituent on the pyridine ring of the target molecule is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is fundamental for introducing or modifying functional groups on the pyridine core. Unlike aliphatic SN2 reactions, the SNAr mechanism at a trigonal sp² hybridized carbon proceeds via a two-step addition-elimination pathway. wikipedia.org

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen. youtube.com This step is typically the rate-determining step and involves the disruption of the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex . wikipedia.orgnih.govresearchgate.net The stability of this intermediate is critical for the reaction to proceed. chegg.com

For halogenated pyridines, the presence of the electronegative nitrogen atom in the ring facilitates nucleophilic attack by withdrawing electron density, making the ring more electrophilic. youtube.comyoutube.com The attack is most favorable at the C2 (α) and C4 (γ) positions because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the ring nitrogen atom through resonance, which provides significant stabilization. chegg.comresearchgate.net In contrast, attack at the C3 (β) position does not allow for this resonance stabilization, making SNAr at this position much less favorable. chegg.com The presence of other electron-withdrawing groups, such as the nitrile group in nicotinonitriles, further stabilizes the Meisenheimer intermediate and activates the ring towards nucleophilic attack. wikipedia.orgnih.gov

In the second step of the mechanism, the leaving group (in this case, the chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored. youtube.com

The construction of the nicotinonitrile framework itself can be achieved through various catalytic and reagent-controlled methods, primarily involving condensation reactions and transition-metal catalysis.

Palladium catalysis has become an indispensable tool in modern organic synthesis for the formation of C-C and C-N bonds. In the synthesis of nicotinonitriles, palladium catalysts can be employed in cross-coupling reactions to introduce various substituents onto a pre-formed pyridine ring. For example, the cyano group can be introduced via palladium-catalyzed cyanation reactions.

More advanced strategies involve the de novo synthesis of the nicotinonitrile ring itself. Palladium-catalyzed transformations of N-phthaloyl hydrazones, for instance, can yield nitriles through the cleavage of an N-N bond, a process for which N-heterocyclic carbene ligands are often essential. rsc.org Other palladium-catalyzed methods can construct the pyridine core from simpler acyclic precursors through domino reactions that involve C-H activation and oxidative aromatization.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are also highly effective for functionalizing pre-existing chloropyridine scaffolds. nih.govresearchgate.net For a molecule like this compound, a palladium catalyst could be used to couple an appropriate aryl or methoxy group to a dichlorinated pyridine precursor, although controlling regioselectivity would be a key challenge.

Base-catalyzed condensation reactions are a classic and highly effective method for constructing the pyridine ring of nicotinonitriles. masterorganicchemistry.com These are often multicomponent reactions (MCRs) where several simple starting materials combine in a single pot to form the complex heterocyclic product. acsgcipr.orgbohrium.com

A common strategy involves the condensation of a β-keto ester or a related compound with an aldehyde in the presence of a base. masterorganicchemistry.com The Knoevenagel condensation, for example, uses a mild base like piperidine (B6355638) to form an enolate from an active methylene (B1212753) compound, which then attacks an aldehyde. masterorganicchemistry.com

For the synthesis of substituted nicotinonitriles, a typical approach is a four-component reaction involving an aldehyde, an active methylene compound (like malononitrile), a ketone, and an ammonia source (commonly ammonium (B1175870) acetate). nih.govnih.gov The mechanism generally proceeds through a series of base-catalyzed aldol-type additions and Michael additions, followed by cyclization and subsequent dehydration or oxidation to form the aromatic pyridine ring. acsgcipr.org The use of a base is crucial for generating the necessary nucleophilic enolate intermediates from the ketone and active methylene components. masterorganicchemistry.com

The reaction sequence can be summarized as follows:

Formation of an enamine/enolate from the ketone and an α,β-unsaturated carbonyl compound from the aldehyde and active methylene component.

Michael addition of the enamine to the unsaturated system.

Cyclization via intramolecular condensation.

Aromatization via elimination of water.

This approach offers high atom economy and allows for significant structural diversity in the final nicotinonitrile product. acsgcipr.org

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the synthetic steps. Stereoselectivity is generally not a factor for the final aromatic product but can be important in intermediates of certain synthetic routes.

Regioselectivity in pyridine synthesis is often governed by the choice of starting materials and reaction pathway. In multicomponent reactions, the substitution pattern of the final pyridine is dictated by the structure of the acyclic precursors. organic-chemistry.orgtaylorfrancis.com For example, in a Hantzsch-type synthesis, the placement of substituents on the β-dicarbonyl compound and the aldehyde determines their final positions on the pyridine ring.

When functionalizing an existing pyridine ring, regioselectivity is controlled by the electronic properties of the ring and any existing substituents. As discussed, nucleophilic substitutions are directed to the C2 and C4 positions. chegg.comresearchgate.net To functionalize the C4 position selectively in the presence of an unsubstituted C2 position, strategies like the use of blocking groups are employed. nih.govorganic-chemistry.org For instance, a bulky, temporary group can be installed at the more reactive C2 position, forcing subsequent reactions to occur at C4, after which the blocking group is removed.

Another strategy involves directing groups, where a substituent influences the reactivity of a nearby position. nih.gov In the context of pyridynes, which are highly reactive intermediates, proximal halide or sulfamate (B1201201) groups can control the regioselectivity of nucleophilic additions by distorting the triple bond. nih.gov While not directly applicable to all syntheses, this principle highlights the advanced strategies used to control regiochemistry in pyridine functionalization. The table below summarizes key strategies for controlling regioselectivity.

| Strategy | Principle | Application Example |

|---|---|---|

| Blocking Groups | Temporarily blocking a more reactive site to direct functionalization to a less reactive site. | C4-alkylation of pyridine via a Minisci reaction after blocking the C2/C6 positions. nih.gov |

| Directing Groups | A substituent electronically or sterically directs an incoming reagent to a specific position. | Use of proximal halide substituents to control nucleophilic addition to 3,4-pyridynes. nih.gov |

| Precursor Control | The substitution pattern of the final heterocycle is determined by the structure of the acyclic starting materials. | Hantzsch or Guareschi-Thorpe pyridine synthesis from appropriately substituted carbonyls and ammonia sources. organic-chemistry.orgacsgcipr.org |

| Catalyst/Reagent Control | The choice of catalyst or reagent can favor one regioisomeric product over another. | Regiodivergent alkylation using different alkyllithium clusters to selectively target C2 or C4. acs.org |

Chemical Reactivity and Advanced Transformations of 2 Chloro 6 Methoxy 4 Methylnicotinonitrile

Reactivity Profiles of the Substituted Pyridine (B92270) Nucleus

The reactivity of the substituted pyridine nucleus in 2-Chloro-6-methoxy-4-methylnicotinonitrile is characterized by a high degree of regioselectivity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the cyano group, significantly activates the ring towards nucleophilic substitution, particularly at the C-2 and C-6 positions.

Halogen-Directed Reactivity at the C-2 Position

The chlorine atom at the C-2 position is a key reactive site, primarily due to the electronic activation provided by the adjacent ring nitrogen. This positioning makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The chlorine atom at the C-2 position of the pyridine ring is readily displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing effect of the ring nitrogen and the cyano group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. A diverse range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at this position.

The general mechanism for the SNAr reaction involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. The aromaticity of the pyridine ring is temporarily broken in this step. In the subsequent step, the leaving group, in this case, the chloride ion, is eliminated, and the aromaticity of the ring is restored.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Amine | R-NH2 | DMF | 80-120 | 2-Amino-6-methoxy-4-methylnicotinonitrile |

| Alkoxide | R-ONa | R-OH | Reflux | 2-Alkoxy-6-methoxy-4-methylnicotinonitrile |

| Thiolate | R-SNa | DMF | 25-80 | 2-Thioether-6-methoxy-4-methylnicotinonitrile |

Transformations Involving the Methoxy (B1213986) Group at C-6

The methoxy group at the C-6 position, while generally less reactive than the chlorine at C-2, can also undergo nucleophilic substitution, particularly with strong nucleophiles under forcing conditions. Additionally, it can be cleaved to reveal a hydroxyl group.

The displacement of a methoxy group by an amine is a known transformation for activated methoxypyridines. This reaction typically requires higher temperatures and sometimes the use of a catalyst compared to the displacement of a halogen. The mechanism is also a nucleophilic aromatic substitution. The scope of amines includes a variety of primary and secondary amines.

| Amine | Catalyst/Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Piperidine (B6355638) | NaH/LiI | Dioxane | 100-120 | 2-Chloro-6-piperidino-4-methylnicotinonitrile |

| Aniline | Pd catalyst | Toluene | 110 | 2-Chloro-6-(phenylamino)-4-methylnicotinonitrile |

| Ammonia (B1221849) | - | Ethanol | 150 (sealed tube) | 2-Chloro-6-amino-4-methylnicotinonitrile |

The methoxy group at C-6 can be selectively cleaved to yield the corresponding pyridone. This transformation is typically achieved using strong acids or Lewis acids. The choice of demethylating agent is crucial to avoid unwanted side reactions with other functional groups in the molecule. For instance, boron tribromide (BBr3) is a powerful reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Other reagents like hydrobromic acid (HBr) or lithium iodide (LiI) can also be effective. uoanbar.edu.iq

Reactivity at the Methyl Group at C-4

The methyl group at the C-4 position of the pyridine ring exhibits reactivity analogous to that of a benzylic methyl group. The protons of this methyl group are acidic due to the electron-withdrawing nature of the pyridine ring and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles.

A common reaction involving the C-4 methyl group is its condensation with aldehydes or ketones in the presence of a base. This reaction leads to the formation of a styryl-like derivative. For example, in the presence of a strong base like sodium amide, the methyl group can be deprotonated, and the resulting nucleophile can attack an aldehyde, such as benzaldehyde, to form a new carbon-carbon bond. Subsequent dehydration yields the corresponding styryl derivative.

Functionalization Studies via Alpha-Proton Activation

The methyl group at the C-4 position of the pyridine ring is analogous to a benzylic position, and its protons (alpha-protons) are susceptible to activation. This reactivity stems from the ability of the pyridine ring to stabilize radical or anionic intermediates formed upon proton abstraction. Functionalization at this site allows for the introduction of new chemical bonds and the extension of the molecular framework.

While specific studies detailing the alpha-proton activation on this compound are not extensively documented in readily available literature, the reactivity can be inferred from general principles of substituted pyridines. Potential transformations include:

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol using appropriate oxidizing agents.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can introduce a halogen atom, creating a reactive handle for subsequent nucleophilic substitution reactions.

Deprotonation: Treatment with a strong base could generate a carbanion, which can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new carbon-carbon bonds. The acidity of these protons is enhanced by the electron-withdrawing nature of the pyridine ring and the nitrile group.

The specific outcome of these reactions would be influenced by the electronic effects of the other substituents on the ring.

Diversification and Transformations of the Nitrile Functionality at C-3

The nitrile group at the C-3 position is a highly versatile functional group, capable of undergoing a wide array of chemical transformations. libretexts.org Its unique electronic structure, featuring a carbon-nitrogen triple bond, allows it to serve as an electrophilic site, a precursor to other nitrogen-containing functionalities, and a directing group in catalyzed reactions.

The conversion of the nitrile moiety into other functional groups is a cornerstone of synthetic chemistry, enabling access to amides, carboxylic acids, amines, and various heterocyclic systems.

The reduction of the nitrile group provides a direct route to primary amines. This transformation is typically accomplished using powerful reducing agents.

Reduction to Primary Amine: A common and effective method for reducing nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the corresponding aminomethylpyridine. Careful control of reaction conditions is necessary to avoid over-reduction or side reactions involving other functional groups like the chloro substituent.

Table 1: Potential Reductive Transformation of the Nitrile Group

| Starting Material | Reagent | Product | Functional Group Transformation |

| This compound | LiAlH₄ | (2-Chloro-6-methoxy-4-methylpyridin-3-yl)methanamine | Nitrile to Primary Amine |

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield an amide or a carboxylic acid. lumenlearning.comchemistrysteps.com The reaction proceeds through the formation of an amide intermediate, which can sometimes be isolated by carefully controlling the reaction conditions, such as temperature and reaction time. youtube.comyoutube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon, and after a series of proton transfers, an amide intermediate is formed. lumenlearning.com Vigorous reaction conditions (e.g., prolonged heating) will lead to the further hydrolysis of the amide to the corresponding carboxylic acid. youtube.comyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH in aqueous solution), the hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com Similar to the acidic pathway, forcing conditions will drive the hydrolysis of the amide to a carboxylate salt, which upon acidic workup yields the carboxylic acid. youtube.com

Table 2: Potential Hydrolytic Pathways for the Nitrile Group

| Reaction Pathway | Reagents | Intermediate Product | Final Product (upon vigorous hydrolysis) |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | 2-Chloro-6-methoxy-4-methylnicotinamide | 2-Chloro-6-methoxy-4-methylnicotinic acid |

| Base-Catalyzed Hydrolysis | H₂O, OH⁻ (cat.) | 2-Chloro-6-methoxy-4-methylnicotinamide | 2-Chloro-6-methoxy-4-methylnicotinic acid |

Cycloaddition reactions offer a powerful method for constructing ring systems in a single step. numberanalytics.com The carbon-nitrogen triple bond of the nitrile can participate in these reactions, acting as a 2π component, leading to the formation of various five- and six-membered heterocycles.

[4+2] Cycloadditions (Diels-Alder Type): While less reactive than C=C dienophiles, nitriles can react with conjugated dienes in Diels-Alder reactions to form six-membered heterocyclic rings. libretexts.org These reactions often require high temperatures or Lewis acid catalysis to proceed efficiently. The pyridine ring of this compound could itself potentially act as a diene component, depending on the reaction partner and conditions.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Nitriles are excellent partners in 1,3-dipolar cycloadditions. uchicago.edu They can react with 1,3-dipoles such as azides, nitrile oxides, or nitrones to afford five-membered heterocycles like tetrazoles or oxadiazoles. uchicago.educhemrxiv.org This approach is a highly efficient and atom-economical way to synthesize complex heterocyclic structures. libretexts.org

A significant advancement in modern synthetic chemistry is the use of directing groups to control the regioselectivity of C-H functionalization reactions. umich.edu The nitrile group has emerged as a versatile directing group. While it often directs reactions to the ortho position through sigma-coordination, innovative strategies have been developed that utilize the nitrile group to achieve challenging meta-selective C-H functionalization on aromatic rings. nih.govnih.govomicsdi.org

This is typically achieved by designing a U-shaped template that covalently attaches to the substrate and contains the nitrile directing group. In palladium-catalyzed reactions, this template positions the catalyst in proximity to a specific C-H bond. Computational studies suggest that the reaction can proceed through a Pd-Ag heterodimeric transition state, where the nitrile group coordinates to the silver atom, forcing the palladium center to activate the meta-C-H bond of the aromatic ring. pkusz.edu.cn This strategy overcomes the inherent electronic and steric preferences of the substrate, providing a powerful tool for synthesizing complex molecules. nih.gov The directing ability of the nitrile group has been shown to be superior to that of an ester in certain competition experiments. nih.gov

Table 3: Principles of Nitrile-Directed Meta-C-H Functionalization

| Catalyst System | Directing Group | Proposed Mechanism | Selectivity | Key Finding |

| Pd(II)/Ag(I) | Tethered Nitrile | Concerted Metalation-Deprotonation (CMD) via a Pd-Ag bimetallic complex where the nitrile coordinates to the Ag center. pkusz.edu.cn | meta | The nitrile group, when part of a specialized template, can override normal directing effects to achieve meta-functionalization. nih.govnih.gov |

Conversion of the Nitrile Group to Alternative Functionalities

Cross-Coupling and Derivatization Strategies

The functionalization of the pyridine core, particularly at halogenated positions, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with diverse applications. For the substrate this compound, the chlorine atom at the C2 position serves as a versatile handle for a variety of cross-coupling and derivatization reactions. Its reactivity is enhanced by its position alpha to the ring nitrogen, making it a prime site for transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) on Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. mdpi.com The Suzuki-Miyaura and Sonogashira reactions are particularly prominent for their reliability and broad substrate scope, including heteroaryl chlorides. libretexts.orgresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide. libretexts.org For this compound, this reaction provides an efficient route to introduce aryl, heteroaryl, or vinyl substituents at the C2 position. The selection of the palladium catalyst and ligand is crucial, especially when using less reactive aryl chlorides. researchgate.net Modern catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, have proven effective for the coupling of challenging chloroheteroarenes. researchgate.netnsf.gov The reaction typically proceeds in the presence of a base, such as potassium carbonate or cesium carbonate, which is essential for the transmetalation step in the catalytic cycle. mdpi.com

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is traditionally co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate. wikipedia.org However, copper-free Sonogashira protocols have been developed to avoid issues like alkyne homocoupling. nih.govpreprints.org Applying this to this compound allows for the direct installation of an alkynyl moiety, a valuable functional group for further transformations in synthetic sequences.

Below is a table illustrating potential cross-coupling reactions with this compound, with conditions extrapolated from similar systems.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene/H2O | 6-Methoxy-4-methyl-2-phenylnicotinonitrile |

| Suzuki-Miyaura | Thiophen-3-ylboronic acid | Pd(OAc)2 / XPhos | K2CO3 | Dioxane | 6-Methoxy-4-methyl-2-(thiophen-3-yl)nicotinonitrile |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 6-Methoxy-4-methyl-2-(phenylethynyl)nicotinonitrile |

| Sonogashira (Copper-Free) | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 6-Methoxy-4-methyl-2-((trimethylsilyl)ethynyl)nicotinonitrile |

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

While palladium remains the most common catalyst for these transformations, other transition metals have been explored for cross-coupling reactions. Nickel-based catalysts, for instance, have emerged as a cost-effective alternative for certain couplings, including Sonogashira-type reactions of non-activated alkyl halides. wikipedia.org

Reactions such as the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) offer alternative strategies for C-C bond formation. libretexts.orgnih.gov The Negishi reaction, in particular, is often noted for its high functional group tolerance and reactivity. For a substrate like this compound, coupling with an organozinc reagent (e.g., Phenylzinc chloride) catalyzed by a palladium or nickel complex would provide another reliable route to the corresponding 2-aryl derivative. These alternative methods expand the synthetic chemist's toolkit, allowing for optimization based on substrate compatibility and desired outcomes.

Nucleophilic Substitution Reactions with Diverse Nucleophiles

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of electron-withdrawing groups and at positions ortho and para to the ring nitrogen. In this compound, the chlorine atom at the C2 position is highly activated towards displacement by nucleophiles.

A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse set of substituted nicotinonitrile derivatives. Common nucleophiles include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenolates can be used to introduce new ether linkages. researchgate.net

N-Nucleophiles: Ammonia, primary amines, and secondary amines react to form the corresponding 2-aminopyridine (B139424) derivatives.

S-Nucleophiles: Thiolates are effective nucleophiles for creating 2-thiopyridine derivatives. researchgate.net

The reaction conditions for SNAr typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes with an added base to generate the active nucleophile in situ. The facility of these reactions makes SNAr a straightforward and economical method for derivatization. zenodo.orgmdpi.com

The table below provides examples of potential nucleophilic substitution reactions.

| Nucleophile | Reagent | Solvent | Expected Product |

|---|---|---|---|

| Ammonia | NH3 (aq) | Ethanol | 2-Amino-6-methoxy-4-methylnicotinonitrile |

| Piperidine | Piperidine | DMF | 6-Methoxy-4-methyl-2-(piperidin-1-yl)nicotinonitrile |

| Methoxide (B1231860) | Sodium Methoxide | Methanol (B129727) | 2,6-Dimethoxy-4-methylnicotinonitrile |

| Thiophenolate | Sodium Thiophenolate | DMSO | 6-Methoxy-4-methyl-2-(phenylthio)nicotinonitrile |

Pyridine Ring-Opening and Ring-Closing Transformations

Beyond substitution at the periphery of the pyridine ring, more profound transformations involving the cleavage and reformation of the heterocyclic core offer advanced strategies for structural modification.

Role of Zincke Imine Intermediates in Pyridine Chemistry

The Zincke reaction provides a classic method for transforming pyridines. It involves the reaction of a pyridine with 2,4-dinitrochlorobenzene to form a pyridinium (B92312) salt (a Zincke salt). This salt can then react with a primary or secondary amine, leading to the opening of the pyridine ring to form a conjugated imine or enamine, often referred to as a Zincke imine or Zincke aldehyde. digitellinc.comwikipedia.org

More recent methodologies have adapted this principle, using different activating agents and nucleophiles. For instance, pyridines can be activated and subsequently opened with an amine like dibenzylamine (B1670424) to form stable, acyclic azatriene intermediates. chemrxiv.orgnih.gov These open-chain intermediates are highly reactive and can undergo various transformations, such as selective halogenation, that are not possible on the parent pyridine ring. nih.govacs.org Following the desired functionalization of the intermediate, the pyridine ring can be reformed by treatment with an ammonia source, such as ammonium (B1175870) acetate, effectively installing a new substituent onto the pyridine core. chemrxiv.orgnih.gov This ring-opening/ring-closing sequence temporarily converts the electron-deficient pyridine into a series of polarized alkenes, enabling reactions with electrophiles. nih.gov This strategy could theoretically be applied to this compound to achieve functionalization at otherwise unreactive positions.

Investigating Rearrangement Reactions of the Pyridine Core

Rearrangement reactions offer another pathway to alter the fundamental structure of the pyridine nucleus. A well-known example is the Boekelheide reaction, which involves the rearrangement of pyridine N-oxides. youtube.com First, the nitrogen atom of the pyridine is oxidized to an N-oxide using an oxidant like a peracid. wikipedia.org Treatment of the resulting N-oxide with an acylating agent, such as acetic anhydride (B1165640), can induce a rearrangement that typically installs an acetoxy group at the C2 position. imperial.ac.ukacs.org

For a substrate like this compound, this pathway is less direct. One would first need to synthesize the corresponding pyridine N-oxide. Subsequent treatment with acetic anhydride could potentially lead to complex rearrangements, influenced by the existing substituents on the ring. Another notable transformation is the Ciamician-Dennstedt rearrangement, which involves the ring expansion of a pyrrole (B145914) with a dihalocarbene to yield a 3-halopyridine. wikipedia.org While not a direct rearrangement of the pyridine core itself, it represents a synthetic route to substituted pyridines from different heterocyclic systems. Investigating such rearrangements provides potential, albeit challenging, routes to novel pyridine scaffolds that are not accessible through direct functionalization.

Advanced Spectroscopic Characterization and Computational Analysis

Elucidation of Molecular Structure through Spectroscopic Techniques

Spectroscopic analysis is fundamental to the structural confirmation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecular framework.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of 2-Chloro-6-methoxy-4-methylnicotinonitrile, recorded in DMSO-d₆, displays three distinct singlet signals, which is consistent with the proposed structure. chemicalbook.com

The signal at δ 2.43 ppm is assigned to the three protons of the methyl group (-CH₃) at the C4 position of the pyridine (B92270) ring. Its singlet nature indicates no adjacent protons to couple with. The three protons of the methoxy (B1213986) group (-OCH₃) at the C6 position resonate as a singlet at δ 3.91 ppm . The downfield shift compared to the C4-methyl group is due to the deshielding effect of the adjacent oxygen atom. Finally, the single proton attached to the C5 position of the aromatic ring appears as a singlet at δ 6.94 ppm . chemicalbook.com The integration of these peaks would correspond to a 3:3:1 ratio, confirming the presence of a methyl, a methoxy, and a single aromatic proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 2.43 | Singlet | -CH₃ at C4 |

| 3.91 | Singlet | -OCH₃ at C6 |

| 6.94 | Singlet | Ar-H at C5 |

Solvent: DMSO-d₆

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure.

Based on established chemical shift ranges for substituted pyridines, the expected signals would be:

Aromatic Carbons: The five carbon atoms of the pyridine ring (C2, C3, C4, C5, and C6) would typically resonate in the δ 110-160 ppm region. The carbon bearing the chloro group (C2) and the one bearing the methoxy group (C6) would be significantly shifted due to the electronegativity of these substituents.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to appear in the δ 115-125 ppm range.

Methyl Carbon: The methyl carbon (-CH₃) at C4 would appear at the most upfield region, typically around δ 15-25 ppm.

Methoxy Carbon: The methoxy carbon (-OCH₃) would resonate further downfield than the methyl carbon, generally in the δ 50-60 ppm range, due to the attached oxygen.

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, the absence of any cross-peaks would further confirm the singlet nature of all proton signals, indicating no vicinal or long-range proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signal at δ 2.43 ppm to the C4-methyl carbon, the signal at δ 3.91 ppm to the methoxy carbon, and the aromatic proton signal at δ 6.94 ppm to the C5 carbon.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, Liquid Chromatography-Mass Spectrometry (LCMS) analysis shows a molecular ion peak [M+1]⁺ at m/z 183.4, which corresponds to a molecular weight of 182.4 g/mol . This is in agreement with the calculated molecular weight for the formula C₈H₇ClN₂O (182.61 g/mol ). The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak.

The fragmentation of the molecular ion under electron ionization would likely proceed through several pathways, including:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups, leading to a fragment ion at m/z [M-15]⁺.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment at m/z [M-35]⁺.

Loss of formaldehyde (B43269) (CH₂O): Ejection of a neutral formaldehyde molecule from the methoxy group is another possible fragmentation pathway, giving a fragment at m/z [M-30]⁺.

Loss of HCN: Fragmentation of the pyridine ring could involve the loss of hydrogen cyanide, leading to a fragment at m/z [M-27]⁺.

Analysis of the relative abundances of these fragment ions provides valuable information for confirming the proposed structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic (pyridine ring) |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃, -OCH₃) |

| ~2230-2210 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C and C=N stretch | Aromatic (pyridine ring) |

| ~1300-1000 | C-O stretch | Aryl ether (-OCH₃) |

The presence of a sharp, strong absorption band around 2220 cm⁻¹ is particularly diagnostic for the nitrile functional group. The various C-H, C=C, C=N, and C-O stretching and bending vibrations would confirm the presence of the substituted pyridine ring and the methoxy and methyl groups.

UV-Vis Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules like this compound. This method probes the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the molecule's chromophoric systems. The absorption of ultraviolet or visible light excites electrons from the ground state to higher energy states.

The choice of solvent can also significantly impact the UV-Vis spectrum. researchgate.net Solvatochromism, the change in the color of a chemical substance depending on the polarity of the solvent, can be observed. researchgate.net Polar solvents may stabilize the ground or excited state differently than non-polar solvents, leading to shifts in λ_max. For example, n→π* transitions often exhibit a hypsochromic shift (blue shift) in polar solvents, whereas π→π* transitions may show a bathochromic shift. researchgate.net Experimental UV-Vis data is frequently compared with theoretical data obtained from Time-Dependent Density Functional Theory (TD-DFT) calculations to assign the observed electronic transitions accurately. nih.govnih.gov

Table 1: Representative Electronic Transitions in Substituted Pyridines This table is illustrative, based on data for related compounds, to demonstrate typical findings.

| Transition Type | Typical λ_max Range (nm) | Solvent Effects |

|---|---|---|

| π→π* (E2-band) | 200-280 | Bathochromic shift with increasing solvent polarity |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Packing

Studies on structurally similar molecules, such as 2-methoxy-4,6-diphenylnicotinonitrile, have shown that these compounds can crystallize in systems like the orthorhombic crystal system. nih.gov The analysis of the crystal structure elucidates the intermolecular forces that stabilize the crystal lattice, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

A crucial aspect of XRD analysis is the study of crystal packing, which is often visualized using tools like Hirshfeld surface analysis. nih.gov This method helps to decode and quantify intermolecular interactions. For aromatic compounds, π–π stacking is a significant non-covalent interaction that governs crystal packing, where the electron-rich π systems of adjacent pyridine rings align. nih.gov The presence and nature of these interactions are fundamental to understanding the material's physical properties, such as melting point, solubility, and stability. nih.gov

Table 2: Illustrative Crystallographic Data for a Substituted Nicotinonitrile Derivative Based on published data for 2-methoxy-4,6-diphenylnicotinonitrile to exemplify typical XRD results. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1234 |

| b (Å) | 12.4567 |

| c (Å) | 16.7890 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1701.23 |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the molecular and electronic properties of organic compounds. nanobioletters.com This quantum mechanical modeling method is used to investigate the electronic structure, geometry, and reactivity of molecules like this compound with a favorable balance of computational cost and accuracy. mdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net

DFT is particularly powerful for analyzing the frontier molecular orbitals (FMOs)—the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. nih.gov

Furthermore, DFT allows for the calculation of global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), which provide a quantitative measure of the molecule's reactivity. researchgate.net Visualization of the HOMO and LUMO electron density distributions reveals the likely sites for electrophilic and nucleophilic attack, respectively. youtube.com Similarly, mapping the molecular electrostatic potential (MEP) onto the electron density surface identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 3: Representative DFT-Calculated Electronic Properties This table presents typical electronic parameters derived from DFT calculations for related heterocyclic compounds.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.5 to 5.5 |

| Ionization Potential (I) | -E_HOMO | 6.5 to 7.5 |

A significant application of DFT is in the elucidation of complex chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify stable intermediates, products, and, most importantly, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

DFT calculations are widely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data. scielo.org.za

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.govnih.gov By comparing the computationally predicted spectrum with the experimental one, researchers can confidently assign specific electronic transitions (e.g., n→π* or π→π*). researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.govnanobioletters.com Calculated chemical shifts (typically referenced against a standard like tetramethylsilane, TMS) often show excellent correlation with experimental values, aiding in the assignment of complex spectra and the confirmation of molecular structures. scielo.org.za The accuracy of these predictions allows for the differentiation between isomers and the detailed conformational analysis of molecules in solution. rsc.org

Table 4: Comparison of Experimental and DFT-Calculated Spectroscopic Data This table is a representative example showing the typical agreement between experimental and calculated values for related molecules.

| Parameter | Experimental Value | Calculated Value (B3LYP) |

|---|---|---|

| UV-Vis λ_max (nm) | 275 | 272 |

| ¹³C NMR Shift (C-CN) (ppm) | 117.5 | 118.2 |

| ¹³C NMR Shift (C-Cl) (ppm) | 158.3 | 159.1 |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational landscape and dynamic behavior of this compound at an atomic level. While specific MD simulation studies on this exact molecule are not widely published, the methodology has been successfully applied to structurally related nicotinonitrile derivatives, providing a framework for understanding its potential behavior. nih.govmdpi.combohrium.comnih.gov

MD simulations would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and then solving Newton's equations of motion for every atom in the system. This allows for the observation of the molecule's movements over time, revealing its preferred conformations and the flexibility of its various structural components.

For this compound, key areas of investigation using MD simulations would include:

Torsional Angle Dynamics: The rotation around the C-O bond of the methoxy group and the C-C bond of the methyl group would be of particular interest. By tracking the dihedral angles associated with these groups over the simulation time, one can determine the rotational energy barriers and the most stable rotameric states.

Solvent Interactions: MD simulations can provide detailed insights into how solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and how the solvent might influence the conformational preferences of the molecule. The polar nitrile and methoxy groups, along with the chlorine atom, would be expected to form specific interactions with polar solvents.

Intermolecular Interactions: In simulations with multiple solute molecules, it is possible to study the nature and strength of intermolecular forces, such as π–π stacking interactions between the pyridine rings and dipole-dipole interactions. These interactions are fundamental to the solid-state packing of the molecule.

A study on the related compound, 2-methoxy-4,6-diphenylnicotinonitrile, utilized MD simulations to understand its influence on protein stability and flexibility when docked into a protein's active site. nih.govmdpi.comnih.gov This highlights the potential of MD simulations to also explore the interactions of this compound in a biological context.

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Software | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system as a function of its atomic coordinates. The choice of force field is crucial for the accuracy of the simulation. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules in the simulation box. The choice of solvent model affects the accuracy of solute-solvent interactions. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic conditions of the simulation (constant Number of particles, Volume, and Temperature, or constant Number of particles, Pressure, and Temperature). |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The length of the simulation determines the extent to which conformational space can be explored. Longer simulations provide more statistically reliable data. |

| Temperature and Pressure | 300 K, 1 atm | Typically set to mimic ambient or physiological conditions. |

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. researchgate.netmdpi.com While specific QSRR models for this compound have not been extensively reported, the principles of QSRR can be applied to predict its reactivity in various chemical transformations.

A QSRR study would typically involve the following steps:

Dataset Collection: A dataset of structurally related compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) for a specific chemical transformation would be compiled. For instance, the susceptibility of various substituted nicotinonitriles to nucleophilic aromatic substitution could be studied.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical Descriptors: Molecular surface area, volume, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment, etc. These are often calculated using methods like Density Functional Theory (DFT). mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors to the observed reactivity. mdpi.com

Model Validation: The predictive power of the developed QSRR model is assessed using internal and external validation techniques. mdpi.com

For this compound, a QSRR model could predict its reactivity in reactions such as:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group and the chlorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic attack. A QSRR model could predict the rate of substitution of the chlorine atom by various nucleophiles based on descriptors related to the electronic properties of the ring.

Hydrolysis of the Nitrile Group: The reactivity of the nitrile group towards hydrolysis to form a carboxylic acid or an amide could be modeled. Descriptors related to the local electronic environment of the nitrile carbon would likely be important.

Oxidation/Reduction Reactions: The susceptibility of the pyridine ring or the substituents to oxidation or reduction could be predicted.

Table 2: Examples of Molecular Descriptors for QSRR Analysis of Substituted Nicotinonitriles

| Descriptor Category | Example Descriptors | Relevance to Reactivity |

| Electronic Descriptors | HOMO Energy, LUMO Energy, Mulliken Charges on atoms, Dipole Moment | These descriptors are related to the molecule's ability to donate or accept electrons and the charge distribution, which are fundamental to chemical reactivity. mdpi.com |

| Steric Descriptors | Molar Refractivity, van der Waals Volume, Sterimol Parameters | These descriptors quantify the size and shape of the molecule and its substituents, which can influence the accessibility of the reaction center to reagents. |

| Topological Descriptors | Wiener Index, Kier & Hall Connectivity Indices | These indices provide numerical representations of the molecular structure, including branching and cyclicity, which can indirectly correlate with reactivity. |

| Thermodynamic Descriptors | Heat of Formation, Gibbs Free Energy of Formation | These descriptors relate to the stability of the molecule and can be used to predict the thermodynamics of a reaction. |

By developing robust QSRR models, it becomes possible to predict the reactivity of novel nicotinonitrile derivatives, including this compound, without the need for extensive experimental work. This can significantly accelerate the process of designing molecules with desired chemical properties.

Strategic Derivatization and Application As a Versatile Synthetic Intermediate

Construction of Novel Heterocyclic Systems from 2-Chloro-6-methoxy-4-methylnicotinonitrile

The unique substitution pattern of this compound, particularly the presence of vicinal chloro and cyano groups, makes it an ideal precursor for the synthesis of fused heterocyclic systems. nih.gov These annulation reactions typically proceed via an initial substitution of the reactive chlorine atom followed by an intramolecular cyclization involving the nitrile group.

The construction of fused pyridine (B92270) rings is a cornerstone of medicinal chemistry, and this compound provides a direct route to several important bicyclic scaffolds.

Pyrazolo[3,4-b]pyridines: The reaction of 2-chloronicotinonitrile derivatives with hydrazine (B178648) hydrate (B1144303) is a well-established method for synthesizing pyrazolo[3,4-b]pyridines. nih.govqu.edu.qa In this reaction, the hydrazine initially displaces the chlorine atom at the 2-position. Subsequently, an intramolecular cyclization occurs where the terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, forming the fused pyrazole (B372694) ring. nih.gov This transformation converts the starting material into a 6-methoxy-4-methyl-1H-pyrazolo[3,4-b]pyridine core, a scaffold known to be a key structural fragment in many biologically active compounds. nih.gov

Thieno[2,3-b]pyridines: This important class of fused heterocycles can be synthesized from 2-chloronicotinonitriles through reaction with α-mercaptoacetic acid derivatives. researchgate.net This process, known as the Gewald reaction or a related Thorpe-Ziegler cyclization, begins with the S-alkylation of the mercaptan, where the sulfur atom displaces the chlorine on the pyridine ring. The subsequent step involves a base-catalyzed intramolecular cyclization of the intermediate onto the nitrile group, which forms the fused thiophene (B33073) ring. researchgate.net Applying this methodology to this compound allows for the synthesis of substituted thieno[2,3-b]pyridines, which are of significant interest for their potential as chemosensitizing agents in cancer therapy. nih.gov

Beyond ring fusion, the reactivity of the chlorine atom at the 2-position is widely exploited for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of complex, poly-substituted pyridine architectures. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group facilitates the displacement of the chloro substituent. zenodo.org

This reactivity enables the straightforward synthesis of various derivatives by reacting this compound with a range of nucleophiles:

Amines: Reaction with primary or secondary amines yields 2-amino-6-methoxy-4-methylnicotinonitrile derivatives.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (or phenoxides) can replace the chlorine with a new ether linkage.

Thiolates: Reaction with thiols in the presence of a base introduces a thioether group at the 2-position.

These substitution reactions are fundamental in modifying the compound's properties and building more elaborate molecular structures. qu.edu.qa

Role in the Generation of Chemical Scaffold Diversity